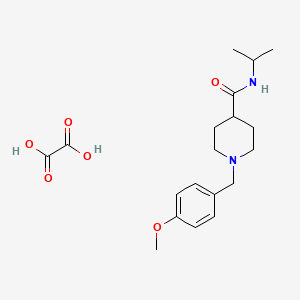
1-(3-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate
Descripción general
Descripción
1-(3-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It is commonly known as CPP or CPPene and has been extensively studied for its potential use in scientific research. CPPene is a potent and selective inhibitor of calmodulin, a calcium-binding protein that is involved in a variety of cellular processes.
Mecanismo De Acción
CPPene works by inhibiting the binding of calcium to calmodulin, a protein that is involved in a variety of cellular processes. By inhibiting calmodulin, CPPene can modulate calcium signaling pathways and prevent the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
CPPene has been shown to have a variety of biochemical and physiological effects. It can modulate calcium signaling pathways, which are involved in a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. CPPene has also been shown to have anti-inflammatory effects, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPene has several advantages for use in lab experiments. It is a potent and selective inhibitor of calmodulin, which makes it a valuable tool for studying the role of calmodulin in cellular processes. CPPene is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of CPPene in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, CPPene can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPPene. One area of interest is the development of more potent and selective calmodulin inhibitors. Another area of interest is the use of CPPene as a potential therapeutic agent for the treatment of neurological disorders and cancer. Additionally, more research is needed to fully understand the biochemical and physiological effects of CPPene and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
CPPene has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. CPPene has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.C2H2O4/c1-12(2)18-16(20)14-6-8-19(9-7-14)11-13-4-3-5-15(17)10-13;3-1(4)2(5)6/h3-5,10,12,14H,6-9,11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUSHALFEDHPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



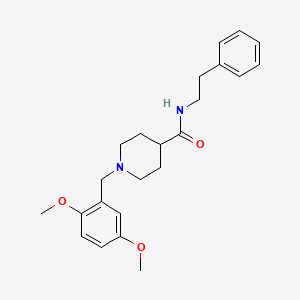
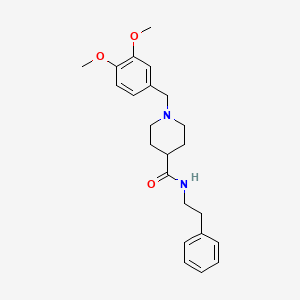
![1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949861.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949867.png)
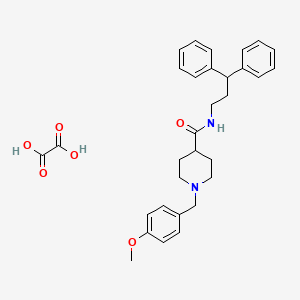
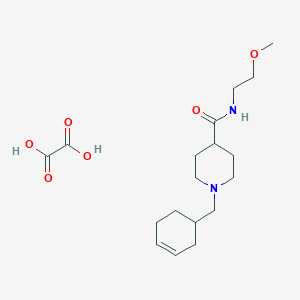
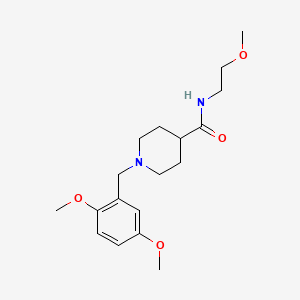
![1-benzyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949895.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949901.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949905.png)

![1-(2,4-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949913.png)

